
2-Azido-2-(4-fluorophenyl)acetamide
Overview
Description
2-Azido-2-(4-fluorophenyl)acetamide is a chemical compound characterized by its azido group (-N3) and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluorophenylacetic acid with azide reagents under controlled conditions. One common method is the reaction of 4-fluorophenylacetic acid with sodium azide (NaN3) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution: The fluorophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitro-substituted products.
Scientific Research Applications
2-Azido-2-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Azido-2-(4-fluorophenyl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-Azido-2-(4-fluorophenyl)acetamide is similar to other azido-containing compounds, but its unique fluorophenyl group sets it apart. Some similar compounds include:
2-Azido-2-(3-fluorophenyl)acetamide
2-Azido-2-(2-fluorophenyl)acetamide
2-Azido-2-(4-chlorophenyl)acetamide
Q & A
Q. Synthesis and Optimization
1.1 Basic: What are the recommended synthetic routes for 2-Azido-2-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield? Methodological Answer: The synthesis typically involves azide introduction to a pre-functionalized acetamide scaffold. Key steps include:
- Step 1: Preparation of 2-(4-fluorophenyl)acetamide via nucleophilic substitution or coupling reactions.
- Step 2: Azide incorporation using sodium azide under controlled conditions (e.g., DMF solvent, 60–80°C).
Critical Parameters:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Solvent | DMF or THF | Higher polarity solvents improve azide stability |
Temperature | 60–80°C | Excessive heat degrades azide groups |
Reaction Time | 6–12 hours | Prolonged time risks side reactions (e.g., dimerization) |
1.2 Advanced: How can conflicting reports on azide stability during synthesis be resolved? Methodological Answer: Contradictions in azide stability may arise from trace metal impurities or solvent hygroscopicity. Mitigation strategies:
- Purification: Use Chelex-treated solvents to remove metal contaminants .
- Inert Atmosphere: Conduct reactions under argon to prevent moisture-induced decomposition .
- Real-Time Monitoring: Employ FTIR or Raman spectroscopy to track azide peak (∼2100 cm⁻¹) and adjust conditions dynamically .
Q. Structural and Spectroscopic Characterization
2.1 Basic: Which spectroscopic techniques are optimal for characterizing this compound? Methodological Answer:
- NMR: ¹H/¹³C NMR for confirming aromatic protons (δ 7.2–7.6 ppm) and acetamide carbonyl (δ 170–175 ppm). ¹⁹F NMR detects the para-fluorine substituent (δ -110 to -115 ppm) .
- IR: Azide stretch at ∼2100 cm⁻¹ and amide C=O at ∼1650 cm⁻¹ .
- X-Ray Crystallography: Resolves intramolecular interactions (e.g., C–H···O) affecting crystal packing .
2.2 Advanced: How can contradictions in X-ray crystallography and solution-state NMR data be addressed? Methodological Answer: Discrepancies may arise from conformational flexibility or crystal-packing forces. Use:
- DFT Calculations: Compare experimental NMR shifts with computed conformers to identify dominant solution-state structures .
- Variable-Temperature NMR: Probe dynamic behavior (e.g., hindered rotation of the azido group) .
Q. Biological Activity and Structure-Activity Relationships (SAR)
3.1 Basic: What preliminary assays are recommended for screening biological activity? Methodological Answer:
- Antimicrobial Screening: Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
3.2 Advanced: How does the azido group influence bioactivity compared to halogenated analogs? Methodological Answer:
- Electrophilic Reactivity: The azide may act as a bioisostere for nitro or carbonyl groups, altering target binding.
- Metabolic Stability: Azides resist cytochrome P450 oxidation better than halogens, prolonging half-life .
- SAR Table:
Derivative | Target (IC₅₀) | Key Structural Feature |
---|---|---|
2-Azido-...acetamide | 5.2 µM (Kinase X) | Azide enhances H-bonding |
2-Chloro-...acetamide | 8.7 µM (Kinase X) | Chlorine increases lipophilicity |
Q. Stability and Degradation Pathways
4.1 Basic: What are the primary degradation products under ambient conditions? Methodological Answer:
- Hydrolysis: Azide converts to amine in aqueous media (pH < 3 or > 10) .
- Photolysis: UV exposure generates nitrene intermediates, leading to dimerization .
4.2 Advanced: How can kinetic studies resolve discrepancies in stability across different matrices? Methodological Answer:
- Accelerated Stability Testing: Use Arrhenius plots to extrapolate degradation rates at 25°C from high-temperature data (40–60°C) .
- LC-MS/MS: Identify matrix-specific degradation products (e.g., serum proteins catalyze azide reduction) .
Q. Computational and Mechanistic Studies
5.1 Advanced: How do computational models explain contradictory reactivity data for the azido group? Methodological Answer:
- MD Simulations: Reveal solvent-dependent conformational preferences (e.g., azide solvation in DMF vs. THF) .
- DFT Calculations: Predict transition states for Staudinger or Huisgen reactions, guiding synthetic optimization .
Properties
IUPAC Name |
2-azido-2-(4-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-6-3-1-5(2-4-6)7(8(10)14)12-13-11/h1-4,7H,(H2,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKXXGYSFCHZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)N=[N+]=[N-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302000 | |
Record name | α-Azido-4-fluorobenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-09-3 | |
Record name | α-Azido-4-fluorobenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Azido-4-fluorobenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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